molecular formula C15H16N2O7S B10970778 3-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide

3-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide

Cat. No.: B10970778
M. Wt: 368.4 g/mol
InChI Key: GLPGOXUIGROJKR-UHFFFAOYSA-N
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Description

3-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide is a synthetic organic compound characterized by the presence of a nitro group, a trimethoxyphenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide typically involves the following steps:

    Nitration: The introduction of the nitro group is achieved through the nitration of a suitable aromatic precursor. This is often done using a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonation: The sulfonamide group is introduced by reacting the nitrated aromatic compound with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Methoxylation: The trimethoxyphenyl group is incorporated through a Friedel-Crafts alkylation reaction, where the aromatic ring is alkylated with a trimethoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 3-amino-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide.

    Substitution: Various substituted sulfonamides.

    Hydrolysis: Benzenesulfonic acid and 3,4,5-trimethoxyaniline.

Scientific Research Applications

3-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide exerts its effects involves the inhibition of key enzymes and proteins. For instance, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties. The trimethoxyphenyl group enhances its binding affinity to the target proteins, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to other similar compounds, This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trimethoxyphenyl group, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H16N2O7S

Molecular Weight

368.4 g/mol

IUPAC Name

3-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C15H16N2O7S/c1-22-13-7-10(8-14(23-2)15(13)24-3)16-25(20,21)12-6-4-5-11(9-12)17(18)19/h4-9,16H,1-3H3

InChI Key

GLPGOXUIGROJKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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